molecular formula C36H48N6O7 B1673155 Hexapeptide-11 CAS No. 161258-30-6

Hexapeptide-11

Cat. No.: B1673155
CAS No.: 161258-30-6
M. Wt: 676.8 g/mol
InChI Key: GFEYWOGCSROPRT-OBXVVNIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexapeptide-11 (acetate) is a synthetic peptide composed of six amino acids: phenylalanine, valine, alanine, proline, phenylalanine, and proline. It was initially isolated from the fermentation of Saccharomyces yeast but is now synthesized for higher purity. This compound is known for its potential anti-aging properties and its ability to influence cellular processes related to aging and skin health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexapeptide-11 (acetate) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group to allow for the addition of the next amino acid.

    Coupling: of the next amino acid using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.

Industrial Production Methods: In industrial settings, SPPS is scaled up using automated peptide synthesizers, which streamline the process and ensure consistency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Hexapeptide-11 (acetate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexapeptide-11 (acetate) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes such as cell proliferation, migration, and differentiation.

    Medicine: Explored for its potential anti-aging effects and its ability to enhance skin elasticity and reduce wrinkles.

    Industry: Incorporated into cosmetic formulations for its skin-rejuvenating properties

Mechanism of Action

Hexapeptide-11 (acetate) exerts its effects by influencing various molecular pathways:

Comparison with Similar Compounds

Hexapeptide-11 (acetate) can be compared with other peptides used in cosmetic and medical applications:

Uniqueness: this compound (acetate) is unique due to its specific sequence and its ability to modulate antioxidant gene expression and matrix metalloproteinase activity, making it particularly effective in anti-aging applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYWOGCSROPRT-OBXVVNIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648379
Record name L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161258-30-6
Record name Hexapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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